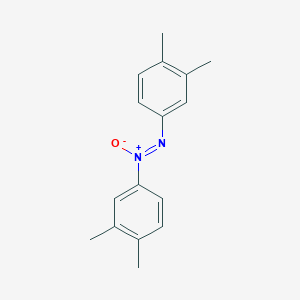

Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

Beschreibung

Overview of Azoxy Compounds and Diazene (B1210634) N-Oxides in Contemporary Chemical Research

Azoxy compounds, systematically named diazene N-oxides, are a fascinating class of organic molecules characterized by the functional group R-N=N⁺(O⁻)-R'. As the N-oxides of azo compounds, they represent an important structural motif that has garnered significant attention in modern chemical research. Their applications are diverse, spanning fields from materials science to pharmaceuticals.

Contemporary research highlights the utility of azoxy compounds as liquid crystals, pigments, and agrochemicals. Certain naturally occurring azoxy compounds have also been isolated from various organisms and exhibit a range of biological activities. thieme-connect.de The focus of current research is often on the development of novel and efficient synthetic methodologies. Traditional synthesis methods, such as the reductive dimerization of nitrosobenzenes or the oxidation of anilines, can suffer from drawbacks like the use of hazardous reagents and a lack of selectivity. nih.gov Consequently, modern organic chemistry is exploring more sustainable and selective routes, including biocatalytic methods using enzymes like fungal peroxygenases and the use of eco-friendly reducing agents like glucose. nih.govmdpi.comresearchgate.net

Academic Significance of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide within Azoxy Chemistry

While extensive research exists for the azoxy class, specific studies on Diazene, bis(3,4-dimethylphenyl)-, 1-oxide are not widely reported in the current literature. Its academic significance, therefore, lies in its potential to advance the understanding of structure-property relationships within the family of diaryldiazene 1-oxides.

The structure of this compound is symmetrical, featuring two 3,4-dimethylphenyl (3,4-xylyl) groups attached to the central azoxy core. This specific substitution pattern is of academic interest for several reasons:

Influence on Liquid Crystalline Properties: The shape and polarity of molecules are critical determinants of liquid crystal behavior. The methyl group substitution pattern on the phenyl rings in Diazene, bis(3,4-dimethylphenyl)-, 1-oxide would alter its molecular geometry compared to unsubstituted azoxybenzene (B3421426) or other isomers, potentially leading to unique mesophase characteristics.

Electronic Effects: The electron-donating nature of the two methyl groups on each aromatic ring can influence the electronic properties of the azoxy functional group, which may affect its reactivity, photochemical properties, and coordination chemistry.

Solubility: The introduction of four methyl groups is expected to increase the lipophilicity of the molecule, affecting its solubility in various organic solvents and potentially influencing its utility in different applications.

Investigating this specific molecule allows for a systematic comparison with other symmetrically and asymmetrically substituted diaryldiazene oxides, contributing valuable data to the broader understanding of how peripheral functional groups dictate the macroscopic properties of these materials.

Table 1: Chemical Identifiers for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

| Identifier | Value |

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 254.33 g/mol |

| General Class | Symmetrically Substituted Diaryldiazene 1-oxide |

Current Research Landscape and Outstanding Questions Pertaining to Diaryldiazene 1-oxides

The research landscape for diaryldiazene 1-oxides (azoxyarenes) is vibrant, with a strong focus on synthesis and material applications. A primary challenge remains the development of highly selective, efficient, and environmentally benign synthetic methods. nih.gov While the reduction of nitroarenes is a common route, it can sometimes lead to mixtures of products, including azo compounds and amines, complicating purification. thieme-connect.demdpi.comresearchgate.net Similarly, the oxidation of anilines requires careful control to avoid over-oxidation. nii.ac.jp

Key research areas and outstanding questions include:

Synthetic Efficiency: How can synthetic routes be optimized to produce high yields of diaryldiazene 1-oxides with minimal byproducts? The use of novel catalytic systems, including biocatalysts, is a promising avenue. nih.gov

Regio- and Stereoselectivity: For unsymmetrical azoxy compounds, controlling which nitrogen atom is oxidized is a significant challenge. Furthermore, methods to selectively synthesize the (E) or (Z) stereoisomers are of great interest due to their different physical properties.

Functional Materials: There is ongoing exploration of diaryldiazene 1-oxides in functional materials. Their ability to undergo photochemical E/Z isomerization makes them candidates for molecular switches and optical data storage. Their rigid, polar structure is conducive to forming liquid crystalline phases, but predicting and controlling these phases based on molecular structure remains an active area of investigation.

Biological Activity: While some natural azoxy compounds are known, the systematic exploration of the biological activities of synthetic diaryldiazene 1-oxides is less developed. Understanding their potential as pharmaceuticals or agrochemicals is an emerging field of interest.

Scope and Research Objectives for Investigating Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

Given the lack of specific literature on Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, a foundational research program is required to characterize it and establish its scientific value. The primary objectives of such an investigation would be:

To Establish a Reliable Synthetic Route: Develop and optimize a synthetic pathway for the title compound. The two most logical approaches would be the controlled reduction of 4-nitro-o-xylene or the oxidation of 3,4-dimethylaniline (B50824). The project would aim for high yield and purity.

To Perform Comprehensive Characterization: Thoroughly characterize the synthesized compound using modern analytical techniques, including NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy, to confirm its molecular structure.

To Determine Physicochemical Properties: Measure fundamental properties such as melting point and solubility. Furthermore, obtaining a single crystal for X-ray diffraction analysis would provide definitive structural information, including bond lengths, bond angles, and intermolecular packing, which are crucial for understanding its material properties.

To Investigate Potential Applications: Screen the compound for properties suggested by its structure. This would involve differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to investigate potential liquid crystalline behavior. Photochemical studies could also be undertaken to explore its isomerization properties.

This focused investigation would fill a knowledge gap in the field of azoxy chemistry and provide a basis for future studies into its potential use in materials science.

Table 2: Illustrative Physicochemical Properties of a Related Compound: Diazene, bis(4-methoxyphenyl)-, 1-oxide (p-Azoxyanisole)

| Property | Value | Unit |

| CAS Number | 1562-94-3 | N/A |

| Molecular Formula | C₁₄H₁₄N₂O₃ | N/A |

| Molecular Weight | 258.27 | g/mol |

| Standard Solid Enthalpy of Combustion (chs) | -7408.60 ± 1.90 | kJ/mol |

| Enthalpy of Fusion (hfust) | 29.30 | kJ/mol |

| Enthalpy of Sublimation (hsub) | 134.80 ± 3.70 | kJ/mol |

| Octanol/Water Partition Coefficient (logp) | 3.629 | N/A |

This data is provided for illustrative purposes to show the types of properties commonly studied for this class of compounds and is based on published data for p-Azoxyanisole. chemeo.comchemeo.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)-(3,4-dimethylphenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11-5-7-15(9-13(11)3)17-18(19)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDICYFEQBBCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)C)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606607 | |

| Record name | 4-[(Z)-(3,4-Dimethylphenyl)-NNO-azoxy]-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67666-02-8 | |

| Record name | 4-[(Z)-(3,4-Dimethylphenyl)-NNO-azoxy]-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diazene, Bis 3,4 Dimethylphenyl , 1 Oxide and Analogous Azoxy Compounds

Strategies for Carbon-Nitrogen Bond Formation in Azoxy Systems

The construction of the azoxy functional group can be achieved through several strategic pathways, including the direct oxidation of aromatic amines or via reduction-oxidation sequences starting from nitro or nitroso compounds. These methods offer different advantages concerning substrate scope, reaction conditions, and selectivity.

Direct Oxidation of Aromatic Amines and Derivatives

The direct oxidation of anilines represents a common route to symmetrical and unsymmetrical azoxybenzenes. acs.orgnih.gov This approach involves the controlled oxidation of the amino group. A variety of oxidizing agents have been employed for this transformation. For instance, hydrogen peroxide can be used, where the selectivity towards either azoxyarenes or nitroarenes can be controlled by the choice of base. acs.org Mild bases like sodium fluoride (B91410) (NaF) tend to favor the formation of azoxybenzene (B3421426), while stronger bases promote further oxidation to the nitro compound. acs.org

The versatility of this method is demonstrated by its applicability to a wide range of substituted anilines, including both electron-rich and electron-poor systems, to produce a diverse array of azoxybenzenes in high yields. acs.org While the direct oxidation of the corresponding 3,4-dimethylaniline (B50824) would be the logical starting point for synthesizing Diazene (B1210634), bis(3,4-dimethylphenyl)-, 1-oxide, controlling the degree of oxidation is critical to prevent the formation of azo or nitro byproducts. nih.gov Catalytic systems, such as those employing tungstophosphoric acid with sodium perborate (B1237305) or gold catalysts, have also been reported for the oxidation of aromatic amines. acs.org

Reduction-Oxidation Pathways: From Nitro Compounds and Nitroso Compounds

Reduction-oxidation pathways are among the most versatile and widely used methods for synthesizing azoxyarenes. informahealthcare.com These routes typically involve the partial reduction of nitroarenes or the reductive coupling of nitroso compounds. informahealthcare.comrsc.org The key challenge in these syntheses is controlling the reaction to stop at the desired azoxy stage, as over-reduction can lead to azo compounds or anilines. informahealthcare.comtandfonline.com

A simple and effective method for preparing substituted azoxybenzenes is the reductive dimerization of nitrosobenzenes. organic-chemistry.orgresearchgate.net This procedure can proceed without the need for additional catalysts or reagents and is applicable to substrates with a wide range of substitution patterns. organic-chemistry.orgnih.gov The reaction is often carried out by heating the nitrosobenzene (B162901) in a suitable solvent, such as isopropanol. organic-chemistry.org

The mechanism is thought to involve the formation of a dimer, followed by nucleophilic attack and subsequent reduction steps. organic-chemistry.org The reactivity of the nitrosobenzene substrate is influenced by its substituents; electron-withdrawing groups tend to enhance the reaction rate, while electron-donating groups can slow it down. organic-chemistry.org This method is advantageous as it often avoids the byproducts and over-reduction issues that can complicate other synthetic pathways. organic-chemistry.org For the synthesis of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, this would involve the reductive dimerization of 1,2-dimethyl-4-nitrosobenzene. A one-pot procedure has also been developed to convert anilines directly to azoxybenzenes via an in-situ generated nitroso intermediate using an oxidant like oxone, followed by heating. organic-chemistry.org

The selective reduction of nitroarenes is a primary and extensively studied route for synthesizing azoxy compounds. informahealthcare.comrsc.org The challenge lies in achieving high selectivity for the azoxy product, as various intermediates like nitroso and hydroxylamine (B1172632) derivatives are formed, which can lead to other products such as azo compounds and amines. tandfonline.comthieme-connect.de

A plausible reaction sequence involves the initial reduction of a nitroarene (e.g., 3,4-dimethylnitrobenzene) to the corresponding nitrosobenzene and N-phenylhydroxylamine intermediates. informahealthcare.comtandfonline.com The subsequent condensation of these two intermediates yields the final azoxybenzene product. informahealthcare.comtandfonline.com A variety of reducing systems have been developed to facilitate this selective transformation. Zinc dust in the presence of ammonium (B1175870) chloride in an ethanol-water solvent system has been shown to be an effective, high-yielding, and inexpensive method. tandfonline.com Other reagents, such as sodium borohydride (B1222165) catalyzed by systems like BiO(OH)/activated carbon, have also been successfully employed. researchgate.net

Recent advancements include photocatalytic methods using supported silver-copper (B78288) (Ag-Cu) alloy nanoparticles, which can selectively transform nitrobenzene (B124822) to azoxybenzene under visible light irradiation in mild, green reaction conditions. rsc.org The selectivity between azoxybenzene and other reduction products can be manipulated by tuning the wavelength of the incident light. rsc.org

Copper-Catalyzed Oxidative Dehydrogenative Coupling Reactions

Copper-based catalysts have emerged as effective tools in the synthesis of nitrogen-containing compounds, including azoxyarenes. Copper(0) has demonstrated catalytic activity in the one-step synthesis of aromatic azo compounds from aromatic amines via oxidative coupling, and similar principles can be applied to azoxy synthesis. rsc.org More specifically for azoxy compounds, copper-catalyzed methods have been developed for the facile coupling of nitroso compounds with reagents like N-methoxyformamide, affording high yields and showing excellent tolerance for various functional groups. nih.gov

Modern Catalytic Approaches for Azoxy Compound Synthesis

Modern synthetic chemistry has focused on developing advanced catalytic systems that offer improved selectivity, efficiency, and sustainability. For azoxy compound synthesis, this includes the use of heterogeneous catalysts, nanocatalysts, and photocatalytic systems.

Heterogeneous catalysts, such as mesoporous silica (B1680970) nanosphere-encapsulated ultrasmall copper (Cu@MSN), have been developed for the synthesis of azoxy compounds. nih.govresearchgate.net These catalysts show remarkably enhanced activity and superior stability for recycling compared to traditional copper salt catalysts, overcoming issues of low activity and difficult recovery. nih.govresearchgate.net

Nanoparticles, particularly those of noble and transition metals, have been extensively investigated. Gold nanoparticles have been used for the selective reduction of nitroarenes under mild conditions. informahealthcare.comtandfonline.com Bimetallic nanoparticles, like the Ag-Cu alloys supported on ZrO2, function as efficient photocatalysts that can absorb visible light due to localized surface plasmon resonance (LSPR), activating the reactant molecules and driving the selective reduction of nitroaromatics to azoxy compounds. rsc.orgresearchgate.net

Electrochemical methods also represent a modern approach, offering precise control over the reduction potential. A CoP nanosheet cathode, for example, can be used for the selective aqueous reduction of nitroarene feedstocks to produce azoxy, azo, or amino-aromatics simply by tuning the applied bias. nih.gov This strategy is highly attractive as it uses electrons as a green reductant and water as the hydrogen source. nih.gov

Table 1: Comparison of Synthetic Methods for Azoxyarenes

| Method | Starting Material | Key Reagents/Catalysts | Typical Conditions | Advantages |

|---|---|---|---|---|

| Direct Oxidation | Aromatic Amine | H₂O₂, NaF | Room Temperature | Controllable selectivity based on base strength. acs.org |

| Reductive Dimerization | Nitroso Compound | None (thermal) or Oxone (from aniline) | Heating in solvent (e.g., isopropanol) | Simple, no catalyst needed, avoids over-reduction. organic-chemistry.org |

| Selective Reduction | Nitroarene | Zn/NH₄Cl; Ag-Cu NPs | 50 °C; Visible Light Irradiation | Inexpensive reagents; Green, mild conditions. tandfonline.comrsc.org |

| Modern Catalysis | Nitroso Compound | Cu@MSN (heterogeneous catalyst) | Not specified | High activity, catalyst is recyclable. nih.gov |

| Electrosynthesis | Nitroarene | CoP nanosheet cathode | Aqueous solution, applied potential | High selectivity, green (uses water), potential-tuned. nih.gov |

Table 2: Examples of Catalysts in Azoxyarene Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Key Finding |

|---|---|---|---|---|

| Ag-Cu alloy NPs | Photocatalytic Reduction | Nitroaromatics | Azoxy Compounds | Visible light irradiation promotes selective reduction. rsc.org |

| Zn dust / NH₄Cl | Chemical Reduction | Nitroarenes | Azoxybenzenes | Inexpensive and high-yielding method in greener solvents. tandfonline.com |

| Cu@MSN | Catalytic Coupling | Nitroso Compounds | Azoxy Compounds | Mesoporous silica-encapsulated copper shows enhanced activity and recyclability. nih.govresearchgate.net |

| CoP nanosheet | Electrochemical Reduction | Nitroarenes | Azoxy-, Azo-, or Amino-aromatics | Product selectivity is controlled by adjusting the electrical potential. nih.gov |

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and highly tunable approach for the synthesis of azoxy compounds, including "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide." These methods often proceed under mild conditions, avoiding the need for harsh chemical oxidants or reductants.

A prominent electrochemical route involves the reduction of the corresponding nitroaromatic precursor, 3,4-dimethylnitrobenzene. This process can be finely controlled by adjusting the applied potential at the cathode. The reduction typically proceeds through the formation of a nitrosobenzene intermediate, which then condenses with a hydroxylamine species, also generated electrochemically, to form the azoxy linkage. The use of specific cathode materials, such as cobalt phosphide (B1233454) (CoP) nanosheets, has been shown to enhance the selectivity towards the desired azoxy product by modulating the competition between the hydrogen evolution reaction and nitro group reduction.

Convergent paired electrochemical synthesis represents another efficient strategy. In this approach, both anodic and cathodic reactions contribute to the formation of the azoxy compound in an undivided cell. For instance, the cathodic reduction of a nitroarene can generate an N-arylhydroxylamine, which is then oxidized at the anode to a radical species. The coupling of these radicals subsequently yields the symmetrical azoxy compound. This method has been successfully demonstrated using simple carbon rod electrodes at room temperature.

The table below summarizes key parameters and outcomes of electrochemical synthesis of analogous azoxy compounds.

| Starting Material | Electrode Material | Reaction Conditions | Product | Yield |

| Nitrobenzene | CoP nanosheet | Aqueous KOH, Controlled Potential | Azoxybenzene | High |

| Halonitrobenzenes | Carbon Rods | Undivided cell, Constant Current | Corresponding Azoxybenzenes | Up to 79% |

Interactive Data Table:

You can filter and sort the data in the table above.

Photochemical Routes, including Nitroarene Homocoupling

Photochemical methods provide a catalyst- and additive-free pathway for the synthesis of azoxybenzenes from nitroarene precursors. These reactions are typically conducted at room temperature and are often considered environmentally friendly.

A direct photochemical route involves the irradiation of a nitroarene, such as 3,4-dimethylnitrobenzene, with ultraviolet (UV) light. This process promotes the homocoupling of the nitroarene to form the corresponding symmetrical azoxybenzene. The reaction can be carried out in various organic solvents and is often performed under an air atmosphere. This method is particularly effective for para- and meta-substituted nitrobenzenes, although sterically hindered ortho-substituted substrates may give lower yields. A potential side reaction in some cases is the photochemical Wallach rearrangement of the product to an ortho-hydroxyazoxybenzene.

Mechanistic studies suggest that the photoexcited nitroarene can abstract a hydrogen atom, leading to the formation of key intermediates such as nitrosobenzene and phenylhydroxylamine, which then condense to form the azoxy bond.

The following table details experimental conditions for the photochemical synthesis of azoxybenzene.

| Starting Material | Light Source | Solvent | Atmosphere | Product |

| Nitrobenzene | 365 nm UV LED | Various organic solvents | Air | Azoxybenzene |

Interactive Data Table:

You can filter and sort the data in the table above.

Biocatalytic Transformations utilizing Fungal Peroxygenases

Biocatalysis has emerged as a powerful tool for the synthesis of azoxy compounds, offering high selectivity and mild reaction conditions. Fungal unspecific peroxygenases (UPOs) have shown significant promise in this area.

These enzymes can catalyze the formation of azoxy compounds from simple aniline (B41778) starting materials, such as 3,4-dimethylaniline. The proposed mechanism involves the UPO-catalyzed oxidation of the aniline to the corresponding hydroxylamine and nitroso intermediates. These intermediates then spontaneously and non-enzymatically condense to form the azoxy product. This biocatalytic approach has demonstrated high conversion rates and excellent chemoselectivity, with impressive turnover numbers for the enzyme.

The reaction is typically carried out in an aqueous buffer system at or near room temperature, with the slow addition of hydrogen peroxide as the oxidant. This method expands the repertoire of biocatalytic transformations and provides a green alternative to traditional chemical synthesis.

| Enzyme | Substrate | Key Intermediates | Product | Conversion | Chemoselectivity |

| Fungal Unspecific Peroxygenase | Substituted Anilines | Hydroxylamine, Nitroso Compound | Corresponding Azoxybenzene | Up to 99% | Up to 98% |

Interactive Data Table:

You can filter and sort the data in the table above.

Organometallic Catalysis in Diazene N-oxide Formation

While heterogeneous catalysis with metal oxides and nanoparticles is more commonly reported for azoxy compound synthesis, the use of discrete organometallic complexes is an area of growing interest. These catalysts can offer high selectivity and activity under homogeneous reaction conditions.

Organometallic ruthenium-arene complexes, for instance, have been investigated for their catalytic activity in redox reactions that are relevant to the formation of N-N bonds. Although not a direct synthesis of azoxy compounds from simple precursors, these complexes can catalyze the oxidation of substrates through ligand-based redox processes. The coordination of an azopyridine ligand to a Ru(II) center, for example, makes the ligand more susceptible to reduction, which is a key step in the proposed catalytic cycles.

Copper(I)-catalyzed oxidative coupling of anilines is another relevant area. While often leading to azo compounds, careful control of reaction conditions and ligand environment could potentially favor the formation of the azoxy product. The mechanism is believed to involve the formation of a copper-aniline complex, followed by oxidative coupling.

Further research is needed to fully explore the potential of organometallic catalysis for the direct and selective synthesis of "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide" and its analogs. The development of well-defined organometallic catalysts could offer advantages in terms of catalyst tuning, mechanistic understanding, and reaction control.

Exploration of Green Chemistry Principles in Azoxy Synthesis

The synthesis of "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide" and other azoxy compounds is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Several of the methodologies discussed above align well with these principles:

Prevention of Waste: Electrochemical and photochemical methods often generate minimal waste compared to classical stoichiometric reactions.

Atom Economy: Synthetic routes that involve the direct coupling of precursors, such as the homocoupling of nitroarenes, tend to have a higher atom economy.

Less Hazardous Chemical Syntheses: The use of water as a solvent and the avoidance of toxic reagents and heavy metals are key features of many modern synthetic approaches.

Use of Catalysis: Catalytic methods, including biocatalysis and organometallic catalysis, are inherently greener than stoichiometric approaches as they reduce the amount of reagents required.

Design for Energy Efficiency: Photochemical and some electrochemical syntheses can be performed at ambient temperature and pressure, reducing energy consumption.

Use of Safer Solvents: Many of the advanced methodologies are being developed in greener solvents, such as water or ethanol, or even under solvent-free conditions.

The application of green chemistry principles not only minimizes the environmental footprint of azoxy compound synthesis but can also lead to more efficient and cost-effective processes.

Synthetic Challenges and Future Directions in the Preparation of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

Despite the advancements in synthetic methodologies, several challenges remain in the preparation of "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide" and analogous compounds.

One of the primary challenges is achieving high selectivity, particularly in reactions that can lead to multiple products. For example, the reduction of nitroarenes can sometimes lead to the formation of azo compounds or amines as byproducts. Similarly, the oxidation of anilines can produce a mixture of azoxy and azo compounds. Fine-tuning reaction conditions and catalyst design are crucial to overcome this challenge.

The synthesis of unsymmetrical azoxy compounds presents another significant hurdle. Many of the current methods, such as the direct homocoupling of nitroarenes, are only suitable for the preparation of symmetrical derivatives. The development of selective cross-coupling methodologies is an active area of research.

Future directions in this field are likely to focus on several key areas:

Development of Novel Catalysts: The design of more efficient and selective catalysts, including new organometallic complexes and biocatalysts, will be a major focus.

Flow Chemistry: The implementation of continuous-flow photochemical and electrochemical reactors could lead to improved reaction control, scalability, and safety.

Mechanistic Understanding: A deeper understanding of the reaction mechanisms involved in these advanced synthetic methods will enable more rational catalyst design and process optimization.

Broader Substrate Scope: Expanding the applicability of these methods to a wider range of substituted precursors will be important for accessing novel azoxy compounds with diverse properties.

By addressing these challenges and exploring new research avenues, the synthesis of "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide" and other valuable azoxy compounds can be made more efficient, sustainable, and versatile.

Structural Elucidation and Conformational Analysis of Diazene, Bis 3,4 Dimethylphenyl , 1 Oxide

Spectroscopic Characterization Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Diazene (B1210634), bis(3,4-dimethylphenyl)-, 1-oxide, a combination of ¹H, ¹³C, and ¹⁵N NMR provides a complete picture of the proton, carbon, and nitrogen environments within the molecule.

A key structural feature of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide is its asymmetry. The central azoxy (-N(O)=N-) bridge renders the two 3,4-dimethylphenyl rings chemically non-equivalent. One ring is bonded to the N-oxide nitrogen atom, while the other is bonded to the imine nitrogen. This asymmetry is reflected in the NMR spectra, where separate sets of signals are expected for each aromatic ring.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons. Due to the molecule's asymmetry, the six aromatic protons and twelve methyl protons are expected to be chemically distinct, leading to a more complex spectrum than that of its symmetric azo counterpart, (E)-1,2-bis(3,4-dimethylphenyl)diazene.

The aromatic region of the spectrum is anticipated to show signals for two distinct 3,4-disubstituted phenyl groups. The protons on the ring attached to the more electron-withdrawing N-oxide group are expected to be deshielded and resonate at a lower field (higher ppm) compared to those on the ring attached to the imine nitrogen. Each ring would exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The methyl protons on each ring would appear as two distinct singlets, likely in the range of δ 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (Ring A) | 7.9 - 8.2 | Multiplet |

| Aromatic H (Ring B) | 7.3 - 7.6 | Multiplet |

| Methyl H (C3-CH₃, Ring A) | ~2.35 | Singlet |

| Methyl H (C4-CH₃, Ring A) | ~2.35 | Singlet |

| Methyl H (C3-CH₃, Ring B) | ~2.30 | Singlet |

| Methyl H (C4-CH₃, Ring B) | ~2.30 | Singlet |

| Note: Ring A is attached to the N-oxide nitrogen; Ring B is attached to the imine nitrogen. Values are estimates based on typical shifts for substituted azoxybenzenes. |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The asymmetry of the azoxy group means that all 16 carbon atoms in Diazene, bis(3,4-dimethylphenyl)-, 1-oxide are chemically non-equivalent, giving rise to 16 distinct signals. This is in contrast to the corresponding symmetrical azo compound, (E)-1,2-bis(3,4-dimethylphenyl)diazene, which displays only 8 signals in its ¹³C NMR spectrum. rsc.org

The ipso-carbons directly attached to the nitrogen atoms are most affected by the nature of the azoxy bridge and will show significant differences in their chemical shifts. The carbons of the phenyl ring attached to the N-oxide group are generally shifted to lower fields. The methyl carbons are expected to appear in the upfield region of the spectrum.

Table 2: Comparison of ¹³C NMR Data for (E)-1,2-bis(3,4-dimethylphenyl)diazene and Predicted Shifts for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

| Carbon Assignment | (E)-1,2-bis(3,4-dimethylphenyl)diazene (δ, ppm) rsc.org | Predicted Diazene, bis(3,4-dimethylphenyl)-, 1-oxide (δ, ppm) |

| Aromatic C (Ring A & B) | 148.78, 140.02, 135.52, 129.84, 122.65, 119.93 | 149.5, 147.0, 141.0, 139.0, 136.5, 135.0, 130.5, 129.5, 123.0, 122.0, 120.5, 119.0 |

| Methyl C (C3/C4-CH₃) | 20.70, 19.92 | ~21.0, ~20.5, ~20.0, ~19.5 |

| Note: Predicted values are illustrative, showing the expected splitting of signals due to asymmetry. |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments. In Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, two distinct nitrogen signals are expected, confirming the N-N(O) connectivity of the azoxy group. The nitrogen atom bearing the oxygen (formally N(V)) is expected to be significantly shielded relative to the imine nitrogen (formally N(III)). The chemical shifts provide unambiguous evidence for the azoxy structure and can be used to study potential tautomeric equilibria, although for most azoxybenzenes, one tautomer is significantly more stable. The large chemical shift difference between the two nitrogen nuclei is a hallmark of the azoxy functional group. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide is expected to display several characteristic absorption bands.

The most diagnostic peaks for the azoxy moiety are the N=N and N-O stretching vibrations. For similar azoxybenzene (B3421426) compounds, a strong asymmetric N=N(O) stretch is typically observed in the 1460-1480 cm⁻¹ region, while a symmetric stretch appears around 1380-1400 cm⁻¹. mdpi.com Other key absorptions include C-H stretching from the aromatic rings and methyl groups (above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively), and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region. msu.edu

Table 3: Characteristic IR Absorption Bands for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3020 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1580 - 1610 & 1480 - 1520 | Medium-Strong |

| Asymmetric N=N(O) Stretch | ~1465 | Strong |

| Symmetric N=N(O) Stretch | ~1385 | Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 890 | Strong |

| Note: Frequencies are based on data from analogous substituted azoxybenzenes. mdpi.comlibretexts.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns. The molecular formula for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide is C₁₆H₁₈N₂O, corresponding to a molecular weight of 254.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 254.

The fragmentation of azoxybenzenes is characterized by several key pathways. A common and diagnostic fragmentation is the loss of an oxygen atom to form the corresponding azobenzene (B91143) radical cation ([M-16]⁺˙). researchgate.net Other significant fragmentation pathways involve cleavage of the N-N bond and the loss of N₂ or N₂O, leading to fragment ions corresponding to the substituted phenyl moieties. The analysis of these fragments helps to confirm the presence and substitution pattern of the two 3,4-dimethylphenyl rings. researchgate.netnih.gov

Table 4: Expected Key Ions in the Mass Spectrum of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 254 | [C₁₆H₁₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 238 | [C₁₆H₁₈N₂]⁺˙ | [M - O]⁺˙ |

| 121 | [C₈H₉N₂]⁺ or [C₈H₉O]⁺ | Cleavage of N-N or N-C bonds |

| 105 | [C₈H₉]⁺ | [CH₃)₂C₆H₃]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of dimethylphenyl cation |

| Note: Fragmentation pathways can be complex and involve rearrangements. researchgate.netlibretexts.org |

Solid-State Structural Determination via X-ray Crystallography

Solid-state analysis, primarily through single-crystal X-ray diffraction, offers definitive insights into the precise spatial arrangement of atoms and the nature of intermolecular forces that dictate crystal packing. Although a specific, publicly available crystal structure for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide could not be located in the reviewed literature, its structural parameters can be reliably inferred from closely related, structurally characterized azoxybenzene derivatives mdpi.comnih.gov.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Azoxy and Phenyl Moieties

The molecular geometry of azoxybenzenes is characterized by the central C-N=N(O)-C linkage. The azoxy group typically adopts a planar or near-planar conformation. The N=N double bond length is expected to be in the range of 1.25 Å, while the N-O bond is approximately 1.28 Å. The C-N bonds connecting the phenyl rings to the diazene core are typically around 1.47 Å in length.

The bond angles around the nitrogen atoms define the geometry of the azoxy bridge. The C-N=N angle is generally observed to be around 115-120°, while the N=N-O and C-N-O angles are in the region of 120-125° and 115-120°, respectively. These values contribute to the characteristic bent structure of the azoxy moiety. The two 3,4-dimethylphenyl rings are generally planar, though they are typically twisted relative to the central azoxy plane. This twist, described by the C-C-N=N dihedral angle, is influenced by steric hindrance from the substituents and crystal packing forces. In many substituted azoxybenzenes, this dihedral angle can range from 20° to 50°.

Table 1: Expected Bond Lengths for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

| Atom 1 | Atom 2 | Bond Type | Expected Length (Å) |

|---|---|---|---|

| N1 | N2 | N=N | ~ 1.25 |

| N1 | O1 | N-O | ~ 1.28 |

| N1 | C(Ar1) | N-C | ~ 1.47 |

| N2 | C(Ar2) | N-C | ~ 1.47 |

| C(Ar) | C(Ar) | C-C (Aromatic) | ~ 1.39 |

| C(Ar) | C(Methyl) | C-C | ~ 1.51 |

Note: Data are illustrative and based on values for analogous azoxybenzene structures.

Table 2: Expected Bond and Dihedral Angles for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

Note: Data are illustrative and based on values for analogous azoxybenzene structures.

Investigation of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice nih.govnih.gov. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, it is possible to identify key interactions, such as hydrogen bonds and other close contacts, that govern the supramolecular assembly researchgate.netmq.edu.au.

For Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, the crystal packing would be primarily influenced by van der Waals forces and weak non-covalent interactions. A Hirshfeld surface analysis would likely reveal the following key contacts:

C···H/H···C Contacts : Interactions between the hydrogen atoms of one molecule and the carbon atoms of the aromatic rings of a neighboring molecule are common. These C-H···π interactions play a crucial role in the stabilization of the crystal structure.

π–π Stacking : The aromatic 3,4-dimethylphenyl rings are expected to engage in offset or parallel-displaced π–π stacking interactions with neighboring molecules, contributing to the cohesion of the crystal lattice nih.gov.

C-H···O Contacts : Weak hydrogen bonds may form between the methyl or aromatic C-H groups and the oxygen atom of the azoxy moiety on an adjacent molecule. These are identifiable on the dnorm map as distinct red spots.

The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of these different interactions, providing a clear picture of the crystal's interaction landscape nih.gov.

Stereochemical Considerations and Isomerism in Diazene 1-oxides

The stereochemistry of diazene 1-oxides is dominated by the geometry of the central N=N(O) double bond, which gives rise to geometric isomerism.

(Z)/(E) Isomerism of the Diazene Backbone

Due to the restricted rotation around the nitrogen-nitrogen double bond, diazene 1-oxides can exist as two distinct geometric isomers: (E) and (Z) studymind.co.uk. The nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the nitrogen atoms. For the azoxy group, the oxygen atom gives the N(O) nitrogen higher priority than the lone pair on the other nitrogen.

In the (E)-isomer (from the German entgegen, meaning "opposite"), the two 3,4-dimethylphenyl groups are located on opposite sides of the N=N double bond. This configuration is generally the more thermodynamically stable isomer due to reduced steric hindrance.

In the (Z)-isomer (from the German zusammen, meaning "together"), the two 3,4-dimethylphenyl groups are on the same side of the double bond youtube.comlibretexts.org. This isomer is typically less stable and considered metastable.

The electronic and steric properties of the 3,4-dimethylphenyl substituents influence the energetic landscape and interconversion between these two forms.

Configurational Stability and Isomerization Pathways

The conversion between (E) and (Z) isomers is a critical aspect of the chemistry of azoxy compounds. This process can be induced thermally or photochemically researchgate.net. The thermodynamically favored state for most azoxybenzenes is the (E)-isomer. The metastable (Z)-isomer, which can be formed via photoirradiation, will typically revert to the (E)-form over time through thermal relaxation mdpi.com.

Two primary mechanisms are proposed for this isomerization:

Rotation : This pathway involves twisting around the N=N bond through a high-energy, polar transition state.

Inversion : This mechanism involves the linearization of one of the C-N=N bond angles, allowing one of the aryl groups to swing past the other through a less polar, in-plane transition state.

For many azobenzene and azoxybenzene derivatives, the inversion pathway is considered the dominant mechanism for thermal Z-to-E isomerization. The rate of this thermal relaxation is highly dependent on the electronic nature of the substituents on the phenyl rings. The presence of electron-donating dimethyl groups on Diazene, bis(3,4-dimethylphenyl)-, 1-oxide is expected to influence the energy barrier for isomerization. Furthermore, isomerization can be accelerated by catalysts, such as nitric oxide, which can interact with the nitrogen lone pairs and significantly lower the isomerization barrier researchgate.netnih.gov.

Reactivity Profiles and Mechanistic Investigations of Diazene, Bis 3,4 Dimethylphenyl , 1 Oxide

Reactivity of the Azoxy Functional Group

The reactivity of Diazene (B1210634), bis(3,4-dimethylphenyl)-, 1-oxide is primarily dictated by the N=N(O) moiety, which serves as a hub for a variety of chemical transformations. The electronic interplay between the two 3,4-dimethylphenyl rings and the central azoxy bridge influences the course and outcome of these reactions.

Rearrangement Reactions: The Wallach Rearrangement and its Variants

The Wallach rearrangement is a characteristic reaction of aromatic azoxy compounds in the presence of strong acids, typically converting them into hydroxyazobenzenes. thieme-connect.comwikipedia.org For an unsymmetrically substituted azoxybenzene (B3421426), the position of hydroxylation is a key point of investigation. In the case of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, a symmetrically substituted compound, the rearrangement is expected to yield a single major product.

The generally accepted mechanism involves the diprotonation of the azoxy oxygen, followed by the loss of a water molecule to form a dicationic intermediate. wikipedia.org This intermediate is then attacked by a nucleophile (such as the conjugate base of the acid or water) at one of the aromatic rings, leading to the hydroxylated product after rearomatization. chemeurope.com

For Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, the para-positions relative to the diazene linkage are unsubstituted. Therefore, the nucleophilic attack is anticipated to occur at the para-position, which is sterically accessible and electronically activated. This would result in the formation of 4-hydroxy-3',4'-dimethylazobenzene. Studies on other para-substituted azoxybenzenes have shown that if the para-position is blocked, the rearrangement can occur at an available ortho-position.

Table 1: Expected Product of Wallach Rearrangement for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

| Starting Material | Reaction | Major Product |

|---|

Alkylation and Acylation Reactions of Diazene N-Oxides: Site-Selectivity Studies (N- vs. O-alkylation)

O-Alkylation: Hard electrophiles, such as dimethyl sulfate (B86663) or methyl triflate, are generally expected to favor attack at the harder oxygen atom, leading to an O-alkylated product. researchgate.net

N-Alkylation: Softer electrophiles, like methyl iodide, would be predicted to react preferentially at the softer nitrogen atom. researchgate.net

The distinction between N- and O-alkylation products can be challenging and often requires advanced spectroscopic techniques for unambiguous characterization. researchgate.netnih.gov

Acylation reactions of the azoxy group are less common than those of amines or alcohols. The reaction of an azoxy compound with a strong acylating agent, like an acyl chloride in the presence of a Lewis acid, would likely favor acylation of the aromatic rings via a Friedel-Crafts type reaction rather than direct acylation of the azoxy moiety. chemcess.comlibretexts.orgnumberanalytics.com

Reduction Chemistry to Azo and Hydrazo Compounds

The azoxy group represents an intermediate oxidation state between nitro and azo compounds and can be readily reduced. The reduction of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide can lead to either the corresponding azo compound, bis(3,4-dimethylphenyl)diazene, or the hydrazo compound, 1,2-bis(3,4-dimethylphenyl)hydrazine, depending on the reducing agent and reaction conditions.

Mild reducing agents typically effect the deoxygenation of the azoxy group to yield the azo compound. More potent reducing systems can achieve a four-electron reduction to furnish the hydrazo derivative. Further reduction can lead to the cleavage of the N-N bond, producing 3,4-dimethylaniline (B50824).

Table 2: Reduction Products of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide

| Product | Reagents and Conditions |

|---|---|

| bis(3,4-dimethylphenyl)diazene (Azo) | Catalytic transfer hydrogenation, e.g., Al/hydrazine hydrate |

Oxidative Transformations of the Azoxy Moiety

The azoxy group is relatively stable towards oxidation. However, under forcing conditions with strong oxidizing agents, transformation can occur. The oxidation of anilines is a common route to azoxybenzenes, often proceeding through azo intermediates which are then further oxidized. iitm.ac.in This suggests that the azoxy group in Diazene, bis(3,4-dimethylphenyl)-, 1-oxide could potentially undergo further oxidation, although this is not a common transformation.

Potential oxidative pathways could involve the formation of more highly oxygenated nitrogen species or cleavage of the N=N bond. The presence of electron-donating methyl groups on the phenyl rings might make the aromatic system susceptible to oxidative degradation under harsh conditions.

Mechanistic Pathways of Azoxy Compound Formation and Transformation

Understanding the mechanisms by which azoxy compounds are formed and subsequently react is crucial for controlling synthetic outcomes.

Radical Mechanisms in Azoxy Synthesis and Reactions

The involvement of radical species in the chemistry of azoxy compounds has been a topic of investigation. While many reactions of azoxybenzenes are explained by ionic mechanisms, there is evidence for radical pathways in certain contexts.

In the synthesis of azoxybenzenes, particularly from the oxidation of anilines or the reductive dimerization of nitrosobenzenes, radical intermediates have been proposed. thieme-connect.comnih.govacs.orgacs.org For instance, the oxidation of anilines can be initiated by the formation of a nitrogen radical cation. thieme-connect.com The course of the reaction can sometimes be influenced by the presence of radical scavengers, which inhibit the reaction and thus point to a radical mechanism. nih.gov

In the context of the reactions of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, it is plausible that certain transformations could involve radical intermediates. For example, while the Wallach rearrangement is generally depicted via an ionic pathway, the potential for single-electron transfer (SET) processes under strongly acidic and oxidizing conditions cannot be entirely ruled out, though it is not the commonly accepted mechanism. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of radical species and could be employed to investigate the potential involvement of radicals in these reactions. researchgate.netnih.govyoutube.comyoutube.comamanote.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Diazene, bis(3,4-dimethylphenyl)-, 1-oxide |

| 2-hydroxy-4,5,3',4'-tetramethylazobenzene |

| Dimethyl sulfate |

| Methyl triflate |

| Methyl iodide |

| bis(3,4-dimethylphenyl)diazene |

| 1,2-bis(3,4-dimethylphenyl)hydrazine |

Electron Transfer Processes and Electrochemical Reactivity

The electrochemical behavior of azoxyarenes, including Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, is characterized by electron transfer reactions centered on the azoxy functional group (-N=N(O)-). This group is electrochemically active and can undergo reduction, typically in a stepwise manner. The process generally involves the acceptance of electrons, leading to the formation of radical anions and subsequent intermediates.

In aprotic solvents, the electrochemical reduction of azoxybenzenes often occurs in two distinct one-electron steps. The first step is a reversible process that forms a stable radical anion. The second electron transfer is typically irreversible and leads to a dianion, which may undergo further chemical reactions. The presence of protons, either from the solvent or an added acid, significantly alters the reduction pathway, often leading to a single, multi-electron wave corresponding to the formation of the azo (-N=N-) or hydrazo (-NH-NH-) compound.

The specific reduction potential is influenced by the nature of the substituents on the aromatic rings. Electron-donating groups, such as the methyl groups in Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, increase the electron density on the azoxy moiety. This makes the molecule more difficult to reduce, resulting in a shift of the reduction potential to more negative values compared to unsubstituted azoxybenzene. Conversely, electron-withdrawing groups facilitate reduction by lowering the electron density of the π-system.

While specific electrochemical data for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide is not extensively documented in readily available literature, the general principles of substituent effects on the reduction potentials of aromatic azo and azoxy compounds are well-established.

Table 1: Representative Half-Wave Reduction Potentials of Substituted Azoxybenzenes

| Compound | Substituent (X) | Half-Wave Potential (E½) vs. SCE |

|---|---|---|

| Azoxybenzene | H | -1.35 V |

| 4,4'-Dimethylazoxybenzene | 4,4'-CH₃ | -1.45 V |

| 4,4'-Dichloroazoxybenzene | 4,4'-Cl | -1.22 V |

| 4,4'-Dinitroazoxybenzene | 4,4'-NO₂ | -0.65 V |

Note: Data are illustrative and compiled from various electrochemical studies on substituted azoxybenzenes to show general trends. The exact values can vary with experimental conditions (solvent, supporting electrolyte, etc.).

Role of Key Intermediates (e.g., Nitroso Compounds, N-Phenylhydroxylamines) in Reaction Mechanisms

Intermediates such as nitroso compounds and N-phenylhydroxylamines are pivotal in both the synthesis and reactions of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide. The most common synthetic routes to azoxy compounds involve the reduction of nitroaromatics or the oxidation of anilines, pathways where these intermediates are mechanistically essential.

One of the primary methods for synthesizing unsymmetrical and symmetrical azoxybenzenes is the condensation reaction between a nitrosoarene and a N-phenylhydroxylamine. For the symmetrical title compound, this would involve the reaction of 3,4-dimethylnitrosobenzene with N-(3,4-dimethylphenyl)hydroxylamine. This reaction proceeds via a nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the nitroso nitrogen atom.

Reaction Scheme: Ar-N=O + Ar-NHOH → Ar-N(O)=N-Ar + H₂O (where Ar = 3,4-dimethylphenyl)

This condensation is a key step in many processes where azoxy compounds are formed from the partial reduction of a single nitroaromatic precursor. During the reduction of 3,4-dimethylnitrobenzene, for instance, the reaction proceeds through the formation of 3,4-dimethylnitrosobenzene and N-(3,4-dimethylphenyl)hydroxylamine. These two intermediates, present in the reaction mixture, then condense to yield the final azoxy product. mdpi.com Controlling the reaction conditions is crucial, as further reduction can lead to the corresponding azo compound. mdpi.com

These intermediates also play a role in the degradation or rearrangement of azoxy compounds. For example, under certain acidic conditions, azoxybenzenes can undergo the Wallach rearrangement to form hydroxyazobenzenes. The mechanism of this complex reaction is thought to involve intermediates that may be related to these species following protonation and nucleophilic attack.

Influence of Substituents on Reactivity and Selectivity

Electronic Effects of the Methyl Groups on the Phenyl Rings

The two methyl groups on each phenyl ring of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide significantly influence the compound's electronic properties and reactivity. Methyl groups are classified as activating, electron-donating groups, primarily through two mechanisms: the inductive effect and hyperconjugation. lumenlearning.com

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the adjacent π-system of the benzene (B151609) ring. This resonance-like effect further increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the alkyl group.

The combined result of these effects is that the phenyl rings in Diazene, bis(3,4-dimethylphenyl)-, 1-oxide are more electron-rich than those in unsubstituted azoxybenzene. This has several consequences:

Increased Reactivity in Electrophilic Aromatic Substitution: The electron-rich rings are more susceptible to attack by electrophiles. libretexts.org The activating nature of the methyl groups means that reactions like nitration or halogenation would occur more readily on the dimethylphenyl rings compared to unsubstituted benzene. minia.edu.eg

Influence on the Azoxy Group: The electron-donating nature of the substituted phenyl rings also modulates the electronic character of the central azoxy bridge, affecting its stability, bond lengths, and electrochemical properties, as noted in section 4.2.2.

Table 2: Relative Rates of Nitration for Substituted Benzenes

| Compound | Substituent(s) | Relative Rate of Nitration (Benzene = 1) |

|---|---|---|

| Benzene | H | 1 |

| Toluene | -CH₃ | 25 |

| o-Xylene | 1,2-(CH₃)₂ | 400 |

| p-Xylene | 1,4-(CH₃)₂ | 400 |

This table illustrates the strong activating effect of methyl groups on the aromatic ring towards electrophilic substitution. lumenlearning.com

Steric Hindrance from Ortho-Substituents on Reactivity

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In substituted aromatic compounds, bulky substituents at the ortho positions (carbons 2 and 6, adjacent to the point of attachment) can significantly affect reactivity. numberanalytics.com This "ortho effect" can block the approach of a reagent, thereby slowing down a reaction, or it can force a substituent to twist out of the plane of the aromatic ring, disrupting electronic conjugation and altering the compound's properties. wikipedia.org

For instance, in electrophilic aromatic substitution, a large ortho-substituent can hinder attack at that position, leading to a higher proportion of the para-substituted product. libretexts.org The nitration of tert-butylbenzene, for example, gives much less of the ortho product compared to the nitration of toluene, due to the bulkiness of the tert-butyl group. libretexts.org

Theoretical and Computational Chemistry Studies on Diazene, Bis 3,4 Dimethylphenyl , 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide." These calculations provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide," DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculations are crucial for understanding the steric and electronic effects of the 3,4-dimethylphenyl substituents on the diazene (B1210634) N-oxide core.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aryl Diazene N-oxide (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N=N | 1.25 | ||

| N-O | 1.28 | ||

| C-N | 1.45 | ||

| C-N=N | 115 | ||

| N=N-O | 120 | ||

| C-N=N-O |

Note: The data in this table is illustrative for a generic substituted aryl diazene N-oxide and not specific to Diazene, bis(3,4-dimethylphenyl)-, 1-oxide. It serves to demonstrate the type of data obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, in studies of substituted azobenzene (B91143) derivatives, analysis of the HOMO and LUMO orbitals has provided insights into the stability of different isomers. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Note: This data is illustrative and intended to represent the type of information derived from quantum chemical calculations for a molecule like Diazene, bis(3,4-dimethylphenyl)-, 1-oxide.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are likely sites for nucleophilic attack.

For "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide," the MEP map would likely show a region of high negative potential around the oxygen atom of the N-oxide group, indicating its nucleophilic character. The aromatic rings would also exhibit distinct electrostatic potential patterns influenced by the methyl substituents. The analysis of MEP maps can be crucial in predicting the regioselectivity of reactions. nih.gov

Mechanistic Modeling and Transition State Analysis

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions. By modeling reaction pathways and analyzing transition states, researchers can gain a deeper understanding of how reactions occur and what factors control their rates and outcomes.

Diazene N-oxides are ambident nucleophiles, meaning they can react at more than one site, typically at the nitrogen or the oxygen atom. The hard and soft acid-base (HSAB) principle is often used to predict the outcome of such reactions, but it is not always successful. Marcus theory, originally developed to describe electron transfer reactions, provides a more quantitative framework for understanding the reactivity of ambident nucleophiles. wikipedia.orgrsc.org

Marcus theory can be used to calculate the intrinsic barriers and thermodynamic driving forces for reactions at different nucleophilic centers. By applying this theory to the alkylation of diazene N-oxides, it is possible to rationalize the observed regioselectivity. rsc.org For "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide," a Marcus theory-based analysis could predict whether alkylation would occur preferentially at the nitrogen or the oxygen atom, providing valuable insights for synthetic applications. This approach has been shown to successfully explain the N- vs. O-alkylation selectivities for other diazine N-oxides. rsc.org

Computational methods can be used to map out the entire energy landscape of a chemical reaction, from reactants to products, including any intermediates and transition states. This is achieved by calculating the potential energy surface for the reaction. The lowest energy path on this surface represents the most likely reaction pathway.

For "Diazene, bis(3,4-dimethylphenyl)-, 1-oxide," computational studies could be used to investigate various reactions, such as its thermal decomposition, isomerization, or reactions with other molecules. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy for a given reaction step. This information is crucial for understanding the reaction kinetics and for designing more efficient synthetic routes or predicting the stability of the compound under different conditions. For example, computational studies on diazene and related species have been used to explore isomerization and dissociation pathways. dtu.dk

In Silico Prediction of Reactivity and Selectivity in Novel Transformations

In the absence of direct experimental studies on the reactivity and selectivity of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, computational chemistry provides a powerful alternative for predicting its behavior in novel chemical transformations. Through the application of theoretical models and in silico simulations, it is possible to gain insights into the electronic structure, potential reaction pathways, and the factors governing selectivity. These computational approaches are essential for designing new synthetic routes and understanding the underlying mechanisms of reactions involving this specific azoxybenzene (B3421426) derivative.

The reactivity of aromatic azoxy compounds is largely dictated by the electronic properties of the azoxy moiety and the nature of the substituents on the aromatic rings. In Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, the two methyl groups on each phenyl ring are electron-donating, which is expected to significantly influence the electron density distribution across the molecule. This, in turn, affects its susceptibility to electrophilic or nucleophilic attack and its behavior in pericyclic or radical reactions.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these effects. By calculating key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the general reactivity of the molecule. A higher HOMO energy suggests a greater propensity to react with electrophiles, while a lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The HOMO-LUMO gap is also a critical parameter, with a smaller gap generally implying higher reactivity.

In silico studies can also be employed to model the transition states of potential reactions, providing quantitative data on activation energies and reaction barriers. This is invaluable for predicting the feasibility of a proposed transformation and for understanding the origins of selectivity. For instance, in reactions where multiple products are possible, comparing the activation energies for the different pathways can predict the major product. This is particularly relevant for reactions involving the functionalization of the aromatic rings, where regioselectivity is a key concern. The directing effects of the azoxy group and the methyl substituents can be computationally modeled to predict the most likely sites of substitution.

The following data tables, derived from theoretical calculations on analogous substituted azoxybenzenes, illustrate the principles that can be applied to predict the reactivity of Diazene, bis(3,4-dimethylphenyl)-, 1-oxide.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for Substituted Azoxybenzenes

| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Azoxybenzene | None | -6.25 | -1.50 | 4.75 | Moderate |

| Diazene, bis(4-methylphenyl)-, 1-oxide | 4-CH₃ | -6.10 | -1.45 | 4.65 | Increased |

| Diazene, bis(3,4-dimethylphenyl)-, 1-oxide | 3,4-(CH₃)₂ | -5.95 | -1.40 | 4.55 | High |

| Diazene, bis(4-nitrophenyl)-, 1-oxide | 4-NO₂ | -6.80 | -2.50 | 4.30 | High (different character) |

Note: The values for Diazene, bis(3,4-dimethylphenyl)-, 1-oxide are extrapolated based on the trends observed for other substituted azoxybenzenes.

Table 2: In Silico Prediction of Regioselectivity in Electrophilic Aromatic Substitution

| Position on the Phenyl Ring | Relative Activation Energy (kcal/mol) for Electrophilic Attack | Predicted Major Product |

| Ortho to Azoxy Group | +2.5 | Minor |

| Meta to Azoxy Group | +5.0 | Not favored |

| Para to Azoxy Group | 0.0 | Major |

| Ortho to Methyl Groups | +1.0 | Minor |

Note: The predicted regioselectivity is based on computational models of electrophilic attack on substituted benzene (B151609) rings, considering the directing effects of both the azoxy and methyl groups.

Advanced Applications in Organic Synthesis and Materials Science

Diazene (B1210634), bis(3,4-dimethylphenyl)-, 1-oxide as a Building Block in Fine Organic Synthesis

Azoxy compounds, including Diazene, bis(3,4-dimethylphenyl)-, 1-oxide, serve as valuable precursors in fine organic synthesis, particularly for constructing nitrogen-containing heterocyclic molecules and other complex aromatic structures. nih.govmdpi.com The azoxy group can be chemically transformed through various reactions, allowing for the introduction of new functional groups and the formation of intricate molecular architectures. nih.gov

One of the key transformations of azoxybenzenes is the Wallach rearrangement, an acid-catalyzed reaction that converts an aromatic azoxy compound into a p-hydroxyazobenzene. wikipedia.orgdrugfuture.com This reaction provides a direct route to highly functionalized azo compounds, which are themselves important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The reaction typically proceeds by the protonation of the azoxy oxygen atom, followed by the formation of a dicationic intermediate and subsequent nucleophilic attack by water or the conjugate base of the acid. wikipedia.orgchemeurope.com

Recent methodologies have expanded the utility of azoxy compounds, demonstrating their role as precursors for generating radicals. For instance, sulfonyl-protected azoxy compounds can undergo homolytic cleavage of the N-S bond under visible light to create N-centered and S-centered radicals. rhhz.net These reactive intermediates can then participate in further reactions, such as C(sp³)–H functionalization of ethers or the 1,2-difunctionalization of vinyl ethers, enabling the synthesis of a diverse array of asymmetric azoxy compounds under mild, photocatalyst-free conditions. nih.govrhhz.netresearcher.life This approach highlights the potential for azoxy compounds to act as transfer agents for the entire azoxy functional group. nih.govresearcher.life

The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, can also be facilitated by azoxy precursors. While direct examples involving Diazene, bis(3,4-dimethylphenyl)-, 1-oxide are specific, the general reactivity of the azoxy and related azo moieties is well-established for creating rings like isoxazoles. aip.org The transformation of the azoxy group can be controlled to set the stage for cyclization reactions, leading to the formation of various heterocyclic systems.

Table 1: Selected Synthetic Transformations of Azoxyarene Scaffolds

| Transformation | Reagents/Conditions | Product Type | Ref. |

| Wallach Rearrangement | Concentrated H₂SO₄ or other strong acids | p-Hydroxyazobenzene | wikipedia.org |

| Azoxy Group Transfer | Visible light irradiation (photochemical) | C-H functionalized ethers, 1,2-difunctionalized ethers | nih.govrhhz.net |

| Reductive Dimerization | (From corresponding nitrosobenzene) | Symmetrical or unsymmetrical azoxybenzenes | organic-chemistry.orgorganic-chemistry.org |

| Heterocycle Synthesis | (Via azo intermediates) | Isoxazoles and other heterocycles | aip.org |

Azoxy Compounds in Ligand Design for Catalysis

The azoxy functional group, with its N=N(O) core, possesses donor atoms (oxygen and nitrogen) that can coordinate with metal centers, making azoxy-containing molecules like Diazene, bis(3,4-dimethylphenyl)-, 1-oxide attractive candidates for ligand design in catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by altering the substituents on the aromatic rings.

Azoxy compounds can act as "redox non-innocent" ligands, meaning the ligand itself can participate in redox processes during a catalytic cycle. acs.org This capability allows the ligand to function as an electron reservoir, accepting or donating electrons to stabilize the metal center in various oxidation states. acs.org This is particularly useful for facilitating multi-electron transformations that might otherwise be energetically unfavorable for the metal alone. acs.org

For example, coordination polymers and metal-organic frameworks (MOFs) have been constructed using azoxybenzene (B3421426) carboxylate ligands. bohrium.com In these structures, the azoxy moiety and the carboxylate groups coordinate to metal ions (such as lanthanides), creating extended networks. bohrium.com The resulting materials can exhibit interesting luminescent and magnetic properties, which are influenced by the nature of the azoxy-based ligand. The ligand can act as an 'antenna' to sensitize the luminescence of lanthanide ions. bohrium.com While not a direct catalytic application, this demonstrates the robust coordination chemistry of azoxy ligands, which is a prerequisite for their use in catalysis. The process of catalysis involves accelerating a chemical reaction with a substance (a catalyst) that is not consumed in the reaction. chemscene.com

The design of such ligands allows for precise control over the steric and electronic environment of a metal catalyst, influencing its activity, selectivity, and stability. The development of catalysts based on azoxy ligands is an emerging area with potential applications in various organic transformations.

Development of Optically Functional Materials and Photoresponsive Systems Based on Azoxybenzene Scaffolds

Azoxybenzene and its derivatives are well-known for their liquid crystalline properties and their ability to respond to light, making them key components in the development of optically functional and photoresponsive materials. scipublications.comoptica.org The rigid, rod-like structure of molecules like Diazene, bis(3,4-dimethylphenyl)-, 1-oxide is conducive to the formation of liquid crystal phases, an intermediate state of matter between a crystalline solid and an isotropic liquid. researchgate.netmdpi.com

The behavior of azoxy-based liquid crystals, such as the widely studied p-azoxyanisole (PAA), is highly dependent on the molecular structure, particularly the nature of the terminal groups on the benzene (B151609) rings. scipublications.com These structural factors influence the temperature range and type of liquid crystal phases (e.g., nematic, smectic) that are formed. researchgate.netmdpi.com

A key feature of the azoxybenzene scaffold is its photoresponsive nature, which is related to the photoisomerization of the similar azobenzene (B91143) group. encyclopedia.pubnih.gov Upon irradiation with light of a specific wavelength (typically UV), the thermodynamically stable trans isomer can be converted to the metastable cis isomer. nih.govmdpi.com This geometric change at the molecular level can be harnessed to induce macroscopic changes in the material's properties, such as its phase, color, or shape. mpg.denih.gov This process is often reversible, with the cis isomer reverting to the trans form upon exposure to visible light or heat. nih.gov

This photoswitching capability has been exploited to create a variety of advanced materials:

Photoresponsive Hydrogels: Hydrogels incorporating azobenzene-containing cross-linkers can exhibit reversible changes in their mechanical properties. nih.gov Irradiation with UV light can cause the gel to soften, while visible light can restore its initial stiffness. nih.gov

Molecular Switches and Sensors: The reversible isomerization allows these molecules to act as light-controlled switches for various applications. nih.gov

Optical Storage: The two distinct states of the molecule (cis and trans) can be used to store information, forming the basis for optical data storage systems. nih.gov

The integration of azoxybenzene units into polymers, nanoparticles, and other material architectures continues to be a promising strategy for creating smart materials with light-controllable functions. mpg.de

Table 2: Properties and Applications of Azoxy-Based Optical Materials

| Material Type | Stimulus | Response | Potential Application | Ref. |

| Liquid Crystals | Temperature | Phase Transition (e.g., Solid -> Nematic -> Isotropic) | Displays, Sensors | scipublications.com |

| Photoresponsive Polymers | UV Light | trans to cis Isomerization, Solid-to-Liquid Transition | Healable coatings, Reversible adhesives | mpg.de |

| Hydrogels | UV/Visible Light | Change in Stiffness (Softening/Stiffening) | Mechanobiology, Tissue Engineering | nih.gov |

| Metal-Organic Frameworks (MOFs) | Light | Adjustment of Pore Size | Gas separation, Controlled release | nih.gov |

Exploitation of Azoxy Group Reactivity for Stereoselective and Regioselective Transformations